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Introduction
Rutinose-containing flavonoids, such as rutin and hesperidin, are abundant in nature and

possess a wide range of biological activities, including antioxidant, anti-inflammatory, and

cardioprotective effects. However, their bioavailability is often limited due to the presence of the

rutinose sugar moiety (α-L-rhamnosyl-(1→6)-β-D-glucose). Enzymatic hydrolysis to remove

this sugar group can significantly enhance their absorption and biological efficacy. This

document provides detailed protocols and data for the enzymatic hydrolysis of these

flavonoids, enabling researchers to produce their more bioactive aglycones or intermediate

glucosides.

The hydrolysis of rutinose-containing flavonoids is typically a two-step process:

Derhamnosylation: An α-L-rhamnosidase cleaves the terminal rhamnose, yielding a flavonoid

glucoside (e.g., rutin to isoquercitrin).

Deglucosylation: A β-D-glucosidase then removes the glucose moiety to release the

aglycone (e.g., isoquercitrin to quercetin).

Enzyme complexes like hesperidinase and naringinase contain both α-L-rhamnosidase and β-

D-glucosidase activities, allowing for either partial or complete hydrolysis depending on the
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reaction conditions.[1][2][3] Selective hydrolysis to obtain the flavonoid glucoside can be

achieved by inactivating the β-D-glucosidase activity, for instance, through heat treatment.[2]

Data Presentation: Enzyme Characteristics and
Reaction Conditions
The following tables summarize key quantitative data for enzymes commonly used in the

hydrolysis of rutinose-containing flavonoids.

Table 1: Optimal Reaction Conditions for Flavonoid Hydrolysis
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Enzyme Source Substrate Optimal pH
Optimal
Temperatur
e (°C)

Reference(s
)

Hesperidinas

e

Penicillium

sp.
Rutin 3.8 - 4.0 40 [2]

Naringinase
Penicillium

decumbens
Naringin 4.5 55

Penicillium

decumbens
Rutin 6.0 -

α-L-

Rhamnosidas

e

Aspergillus

niger

p-

Nitrophenyl-

α-L-

rhamnopyran

oside

4.5 65

Aspergillus

niger DLFCC-

90

Rutin 5.0 50

Aspergillus

flavus
Naringin 10.0 50

Fusarium

poae MTCC-

2086

p-

Nitrophenyl-

α-L-

rhamnopyran

oside

10.0 55

β-D-

Glucosidase

Aspergillus

niger (HGT-

BG)

p-

Nitrophenyl-

β-D-

glucopyranosi

de

5.0 50

Citrus

sinensis

p-

Nitrophenyl-

β-D-

4.5 - 5.5 40
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glucopyranosi

de

Trichoderma

reesei
Cellobiose 4.5 - 5.0 -

Issatchenkia

terricola

p-

Nitrophenyl-

β-D-

glucopyranosi

de

5.5 55

Pichia

kudriavzevii

p-

Nitrophenyl-

β-D-

glucopyranosi

de

5.5 50

Table 2: Kinetic Parameters of Enzymes for Flavonoid Glycosides
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Enzyme Source Substrate K_m_ (mM)

V_max_
(μmol/min/
mg or
mmol/min)

Reference(s
)

Hesperidinas

e

Penicillium

sp.
Rutin 18.44

6.54 (mM at

4h)

Naringinase
Penicillium

decumbens
Naringin 1.7 -

α-L-

Rhamnosidas

e

Aspergillus

niger

p-

Nitrophenyl-

α-L-

rhamnopyran

oside

2.9 20.6 (U/mg)

Aspergillus

niger JMU-

TS528

Rutin 0.36
0.460

(mmol/min)

Aspergillus

flavus
Naringin 0.41

2.43

(μmol/min/mg

)

Fusarium

poae MTCC-

2086

p-

Nitrophenyl-

α-L-

rhamnopyran

oside

0.49 -

β-D-

Glucosidase

Aspergillus

oryzae (HGT-

BG)

p-

Nitrophenyl-

β-D-

glucopyranosi

de

0.55

1066

(μmol/min/mg

)

Citrus

sinensis

p-

Nitrophenyl-

β-D-

0.1146 5.2792

(nkatal/mg)
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glucopyranosi

de

Note: Direct comparison of V_max_ values should be done with caution due to different units

and experimental conditions.

Experimental Protocols
Protocol 1: Selective Hydrolysis of Rutin to Isoquercitrin
using Hesperidinase
This protocol focuses on the derhamnosylation of rutin to produce isoquercitrin (quercetin-3-O-

glucoside) by utilizing the α-L-rhamnosidase activity of commercial hesperidinase.

Materials:

Rutin

Hesperidinase from Penicillium sp.

Methanol

0.05 M Acetate buffer (pH 4.0)

Shaking incubator

Boiling water bath

Procedure:

Substrate Preparation: Prepare a stock solution of rutin by dissolving it in methanol. For the

reaction, dilute the stock solution with 0.05 M acetate buffer (pH 4.0) to the desired final

concentration (e.g., 2.5-10 mM). Note that a small amount of methanol is necessary to

ensure rutin solubility.

Enzyme Preparation: Prepare a 50 mg/L solution of hesperidinase in 0.05 M acetate buffer

(pH 4.0).
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Enzymatic Reaction: In a suitable reaction vessel, combine 4 mL of the rutin solution with

100 µL of the enzyme preparation.

Incubation: Incubate the reaction mixture at 40°C with shaking (e.g., 130 rpm) for 4 hours.

Time-course experiments can be performed by taking aliquots at different time points (e.g.,

4, 8, and 12 hours) to monitor the reaction progress.

Reaction Termination: Stop the enzymatic reaction by heating the mixture in a boiling water

bath for 30 minutes.

Analysis: Analyze the reaction products (rutin, isoquercitrin, and quercetin) using HPLC (see

Protocol 3). After 4 hours of reaction, a significant conversion of rutin to isoquercitrin is

expected, with minimal formation of quercetin.

Protocol 2: Complete Hydrolysis of Rutin to Quercetin
using Co-expressed α-L-Rhamnosidase and β-
Glucosidase
This protocol describes the complete hydrolysis of rutin to its aglycone, quercetin, using a

crude enzyme mixture from an engineered Aspergillus niger strain co-expressing both required

enzymes.

Materials:

Rutin

Fermented complex enzyme solution from engineered Aspergillus niger co-expressing α-L-

rhamnosidase and β-glucosidase

Shaking incubator

HPLC system for analysis

Procedure:

Enzyme Source: Obtain or prepare a fermented enzyme solution from Aspergillus niger

engineered to co-express α-L-rhamnosidase and β-glucosidase. The activity of both
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enzymes in the solution should be predetermined. For example, a solution might have an α-

L-rhamnosidase activity of approximately 36.90 U/mL and a β-glucosidase activity of 61.02

U/mL.

Substrate Preparation: Prepare a solution of rutin in a suitable buffer compatible with the

enzymes' optimal pH (typically in the acidic range, e.g., pH 4.0-5.0).

Enzymatic Reaction: Combine the rutin solution with the complex enzyme solution. The

enzyme-to-substrate ratio should be optimized for efficient conversion.

Incubation: Incubate the reaction mixture with shaking at a temperature optimal for both

enzymes (e.g., 50-60°C) for up to 48 hours.

Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze by

HPLC to monitor the disappearance of rutin and isoquercitrin, and the formation of quercetin.

Reaction Completion and Analysis: After 48 hours, a high yield of quercetin (e.g., up to 95%)

is expected. The final product can be purified and its identity confirmed by HPLC and mass

spectrometry.

Protocol 3: HPLC Analysis of Rutin, Isoquercitrin, and
Quercetin
This protocol provides a general method for the separation and quantification of rutin and its

hydrolysis products.

Materials:

Acetonitrile (HPLC grade)

Phosphoric acid or Acetic acid (HPLC grade)

Ultrapure water

Rutin, isoquercitrin, and quercetin standards

HPLC system with a UV detector and a C18 column
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Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic elution can be used.

Isocratic Example: Acetonitrile and 0.3% phosphoric acid in water (15:85, v/v).

Gradient Example: Mobile phase A: 0.5% acetic acid in water; Mobile phase B:

Acetonitrile. A linear gradient can be programmed to achieve good separation.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 254 nm or 356 nm.

Injection Volume: 10-20 µL.

Procedure:

Standard Preparation: Prepare stock solutions of rutin, isoquercitrin, and quercetin standards

in methanol. Create a series of dilutions to generate a calibration curve.

Sample Preparation: Filter the terminated reaction mixture through a 0.45 µm syringe filter

before injection into the HPLC system.

Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based

on the retention times of the standards.

Quantification: Quantify the amount of each compound in the samples by comparing the

peak areas with the calibration curves.

Visualization of Workflows and Pathways
Enzymatic Hydrolysis Workflow
The general workflow for the enzymatic hydrolysis of rutinose-containing flavonoids can be

visualized as follows:
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Caption: General workflow for the enzymatic hydrolysis of rutinose-containing flavonoids.

Signaling Pathway Modulation by Rutin and Quercetin
The hydrolysis of rutin to quercetin alters its biological activity, in part by changing its interaction

with cellular signaling pathways. For example, in the context of angiotensin II-induced

cardiomyocyte hypertrophy, both rutin and quercetin show protective effects but modulate the

Mitogen-Activated Protein Kinase (MAPK) pathway differently.
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Caption: Differential modulation of the MAPK pathway by rutin and quercetin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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